molecular formula C10H12N2O B1387775 (S)-3-Phenylpiperazin-2-one CAS No. 1240585-52-7

(S)-3-Phenylpiperazin-2-one

Cat. No. B1387775
CAS RN: 1240585-52-7
M. Wt: 176.21 g/mol
InChI Key: WKFFHKBGGZHQAX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Phenylpiperazin-2-one is a synthetic compound that has been used for a variety of applications due to its unique properties. It is a cyclic amide that is composed of a piperazine ring and a phenyl group. It is a chiral compound, and the (S) enantiomer is the most commonly used form. This compound has been found to have a variety of applications in both scientific research and laboratory experiments.

Scientific Research Applications

Molecular Structure and Drug Development

  • Phenylpiperazine Derivatives in Medicinal Chemistry : N-phenylpiperazine derivatives, including (S)-3-Phenylpiperazin-2-one, are versatile scaffolds in medicinal chemistry. They have been used in developing CNS disorder treatments, demonstrating their "druglikeness." Despite being primarily associated with CNS structures, these derivatives hold potential in various therapeutic fields through appropriate molecular modifications (Maia, Tesch, & Fraga, 2012).

Pharmacological Activity

  • Selective Alpha 1-Adrenoceptor Antagonists : Compounds containing (S)-3-Phenylpiperazin-2-one showed high binding affinity for alpha 1-adrenoceptor, suggesting potential as antihypertensive agents. Structural modifications influence their pharmacological activity, highlighting the significance of the phenylpiperazine moiety in drug design (Chern et al., 1993).

  • Molecular Docking and Binding Studies : N-phenylpiperazine derivatives, including (S)-3-Phenylpiperazin-2-one, have been studied for their binding mechanisms to α1A-adrenoceptor using molecular docking and affinity chromatography. These studies provide insights into the structural requirements for effective binding, essential for developing cardiovascular drugs (Zhao et al., 2015).

Molecular Characterization and Synthesis

  • Quantum Chemical Calculations and Molecular Docking : Research involving 1-phenylpiperazin-1,4-diium nitrate monohydrate, related to (S)-3-Phenylpiperazin-2-one, provided insights into molecular geometry and biological activities. Such studies are crucial for understanding the interactions and potential applications of phenylpiperazine derivatives in therapeutics (Noureddine et al., 2021).

Therapeutic Applications and Effects

  • Anti-obesity Potential : Some pyrrolidin-2-one derivatives, structurally related to (S)-3-Phenylpiperazin-2-one, have shown potential in reducing body weight in animal models, indicating the possibility of developing new anti-obesity drugs based on this scaffold (Dudek et al., 2016).

  • Renin Inhibitors for Cardiovascular Diseases : Derivatives of (S)-3-Phenylpiperazin-2-one have shown promise as renin inhibitors, useful in treating cardiovascular diseases. These compounds exhibit high selectivity and oral bioavailability, essential for effective cardiovascular therapy (Nakamura et al., 2012).

Synthesis and Structural Analysis

  • Novel Synthesis Methods : Advanced methods for synthesizing phenylpiperazin-2-ones, including (S)-3-Phenylpiperazin-2-one, have been developed. These methods provide efficient routes for producing these compounds, essential for pharmaceutical applications (Gallicchio & Bell, 2009).

properties

IUPAC Name

(3S)-3-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFFHKBGGZHQAX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Phenylpiperazin-2-one
Reactant of Route 2
(S)-3-Phenylpiperazin-2-one
Reactant of Route 3
(S)-3-Phenylpiperazin-2-one
Reactant of Route 4
(S)-3-Phenylpiperazin-2-one
Reactant of Route 5
(S)-3-Phenylpiperazin-2-one
Reactant of Route 6
(S)-3-Phenylpiperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.